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aminobenzo[d]thiazole-6-

carboxylate

Cat. No.: B112631 Get Quote

The 2-aminobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous compounds with a wide range of biological activities, including

anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3] The substituent at the 6-

position, particularly a carboxylate group, has been explored to modulate the physicochemical

properties and biological activity of these derivatives. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 2-aminobenzo[d]thiazole-6-carboxylates

and related analogs, supported by experimental data and detailed protocols.

Comparative Biological Activity
The biological evaluation of various 2-aminobenzo[d]thiazole derivatives has revealed key

structural features influencing their potency. The following table summarizes the in vitro activity

of selected compounds against different cancer cell lines and enzymes.
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Compound
Target/Cell
Line

R Group at C6 IC50 (µM) Reference

8i PI3Kα - - (Potent) [4]

7a A431 - 3.17 [4]

7b A431 - 5.16 [4]

13 HCT116 - 6.43 ± 0.72 [1]

13 A549 - 9.62 ± 1.14 [1]

13 A375 - 8.07 ± 1.36 [1]

20 HepG2
Thiazolidinedion

e derivative
9.99 [1]

20 HCT-116
Thiazolidinedion

e derivative
7.44 [1]

20 MCF-7
Thiazolidinedion

e derivative
8.27 [1]

54 PI3Kα - 0.00103 [1]

1 S. aureus -Cl 2.9 [5]

4 S. aureus -H ~6-9 [5]

5 S. aureus 5-Cl ~2.9 [5]

6 S. aureus -H (no methyl) >29 [5]

7 S. aureus -F ~17.4 [5]

Key Structure-Activity Relationship Insights
Substitution at the 2-amino group: Modifications at the 2-amino position significantly impact

activity. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance

interactions with the target protein.
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Substitution on the benzothiazole ring: The nature and position of substituents on the

benzene ring of the benzothiazole core play a crucial role in determining the biological

activity. Electron-withdrawing groups can influence the electronic properties of the scaffold

and its binding affinity.[6]

The 6-carboxylate moiety: The presence of a carboxylate group at the C6 position offers a

handle for further derivatization and can influence the solubility and pharmacokinetic

properties of the compounds. Esterification or amidation of this group can lead to derivatives

with altered activity profiles.[7] For DNA gyrase B inhibitors, substitutions at the C5 position

of the 2-aminobenzothiazole core have been shown to be important for activity.[8]

Experimental Protocols
Synthesis of Ethyl-2-aminobenzothiazole-6-carboxylate
A common synthetic route to 2-aminobenzothiazole-6-carboxylates involves the reaction of a

substituted 4-aminobenzoate with potassium thiocyanate in the presence of bromine.[9][10]

General Procedure:

Methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) are

dissolved in glacial acetic acid.

The mixture is stirred at room temperature for 45 minutes and then cooled to 10 °C.

A solution of bromine (2 equivalents) in a small amount of acetic acid is added dropwise.

The reaction mixture is then stirred at room temperature overnight.

The product, methyl 2-aminobenzo[d]thiazole-6-carboxylate, is isolated and purified.[9]
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Synthesis of 2-Aminobenzothiazole-6-carboxylate
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2-Aminobenzo[d]thiazole-6-carboxylate

Click to download full resolution via product page

Caption: Synthetic scheme for 2-aminobenzo[d]thiazole-6-carboxylate.

In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is often evaluated using the MTT [3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[11]

Protocol:

Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period.

MTT solution is added to each well, and the plates are incubated to allow the formation of

formazan crystals.

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

The absorbance is measured at a specific wavelength using a microplate reader.
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The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

calculated.[11]

MTT Assay Workflow

Seed Cancer Cells Add Test Compounds Incubate Add MTT Reagent Formazan Crystal Formation Dissolve Crystals Measure Absorbance Calculate IC50
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Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Enzyme Inhibition Assay
For compounds targeting specific enzymes like PI3Kα or DNA gyrase, in vitro inhibition assays

are performed.

General Protocol (Example: PI3Kα Kinase Assay):

The kinase reaction is set up in a buffer containing the enzyme (PI3Kα), substrate (e.g.,

PIP2), and ATP.

The test compound at various concentrations is added to the reaction mixture.

The reaction is incubated at a specific temperature for a set time.

The kinase activity is measured by quantifying the amount of product (e.g., PIP3) formed,

often using a detection reagent that produces a luminescent or fluorescent signal.

The IC50 value is determined by plotting the percentage of inhibition against the compound

concentration.[1]
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PI3K Signaling Pathway Inhibition
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Caption: Inhibition of the PI3K signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion
The 2-aminobenzo[d]thiazole-6-carboxylate scaffold represents a versatile platform for the

development of novel therapeutic agents. The structure-activity relationship studies highlight

the importance of substitutions at the 2-amino position and on the benzothiazole ring in

modulating biological activity. Further exploration of derivatives of the 6-carboxylate group

could lead to the discovery of potent and selective inhibitors for various therapeutic targets. The
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experimental protocols provided herein offer a foundation for the synthesis and evaluation of

new analogs in this chemical series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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